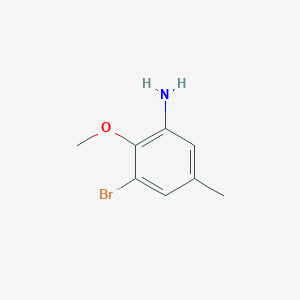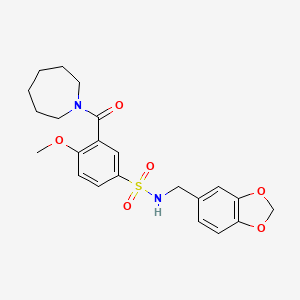![molecular formula C19H20N2O3S B12469602 2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B12469602.png)
2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropoxyphenol and 2-chloroethyl sulfide.
Formation of Intermediate: The 4-isopropoxyphenol is reacted with 2-chloroethyl sulfide to form 2-(4-isopropoxyphenoxy)ethyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with anthranilic acid derivatives under reflux conditions to form the quinazolinone core.
Final Product:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one
- 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one
Comparison
- Uniqueness : The presence of the isopropoxy group in 2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one may confer unique biological activities compared to its analogs.
- Biological Activity : Variations in the substituent groups can lead to differences in biological activity, making this compound a valuable candidate for further research.
Propriétés
Formule moléculaire |
C19H20N2O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O3S/c1-13(2)24-15-9-7-14(8-10-15)23-11-12-25-19-20-17-6-4-3-5-16(17)18(22)21-19/h3-10,13H,11-12H2,1-2H3,(H,20,21,22) |
Clé InChI |
VULITLHNNNPUQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)
![2-[(2E)-1,3-bis(4-nitrophenyl)triaz-2-en-1-yl]acetamide](/img/structure/B12469561.png)

![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12469581.png)
![[({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12469584.png)
![N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline](/img/structure/B12469593.png)
![Ethyl 2-(acetylamino)-2-[4-[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-hydroxyethyl]-2-methylanilino]-3,3,3-trifluoropropanoate](/img/structure/B12469597.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469610.png)
![1,1'-Bis[1-hydroxy-3-(1-hydroxycyclopentyl)-1-phenylprop-2-yn-1-yl]ferrocene](/img/structure/B12469612.png)
![N-(2,4-dichlorobenzyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-amine](/img/structure/B12469613.png)
